2,5-dibromo-N-(2-cyanoethyl)-N-methylbenzenesulfonamide
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Overview
Description
2,5-Dibromo-N-(2-cyanoethyl)-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C10H9Br2N2O2S It is characterized by the presence of two bromine atoms, a cyanoethyl group, and a methylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-N-(2-cyanoethyl)-N-methylbenzenesulfonamide typically involves the bromination of N-(2-cyanoethyl)-N-methylbenzenesulfonamide. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-N-(2-cyanoethyl)-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).
Reduction: Reducing agents (e.g., LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents (e.g., KMnO4) in aqueous or acidic conditions.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atoms.
Reduction: Amino derivatives with the cyano group reduced to an amine.
Oxidation: Carboxylic acid derivatives with the methyl group oxidized.
Scientific Research Applications
2,5-Dibromo-N-(2-cyanoethyl)-N-methylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dibromo-N-(2-cyanoethyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine atoms and cyano group play a crucial role in its reactivity and binding affinity. The compound may inhibit enzymatic activity by binding to the active site or interacting with key residues. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-N-(2-cyanoethyl)-N-(2-methoxyethyl)benzenesulfonamide: Similar structure with different substitution pattern and functional groups.
2,5-Dibromo-N-(2-cyanoethyl)-N-isopropylbenzenesulfonamide: Similar structure with an isopropyl group instead of a methyl group.
Uniqueness
2,5-Dibromo-N-(2-cyanoethyl)-N-methylbenzenesulfonamide is unique due to its specific substitution pattern and combination of functional groups
Properties
Molecular Formula |
C10H10Br2N2O2S |
---|---|
Molecular Weight |
382.07 g/mol |
IUPAC Name |
2,5-dibromo-N-(2-cyanoethyl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H10Br2N2O2S/c1-14(6-2-5-13)17(15,16)10-7-8(11)3-4-9(10)12/h3-4,7H,2,6H2,1H3 |
InChI Key |
RPJYOXHJKIYRCH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC#N)S(=O)(=O)C1=C(C=CC(=C1)Br)Br |
Origin of Product |
United States |
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